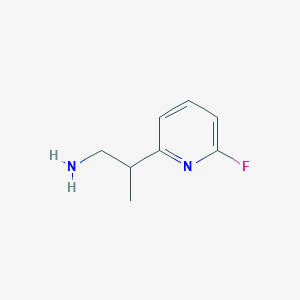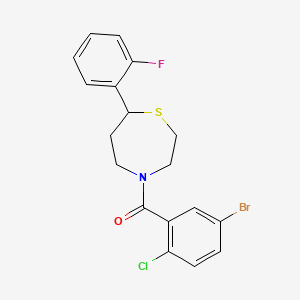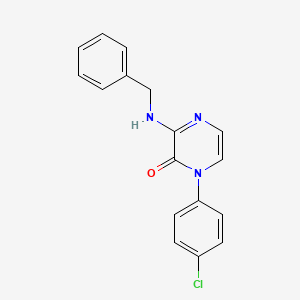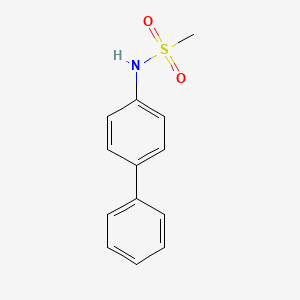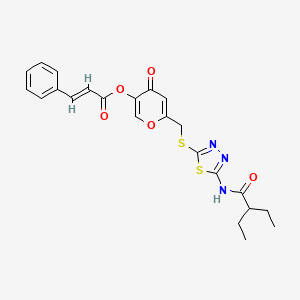![molecular formula C18H23FN4O3S B2894126 Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 851080-80-3](/img/structure/B2894126.png)
Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the ethyl acetate group . Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the ester group (from ethyl acetate), the 1,2,4-triazole ring, and the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings could contribute to its stability .科学的研究の応用
Cyclization and Pharmacological Properties
Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, a related compound, has been studied for its cyclization properties, leading to the formation of various derivatives with potential pharmacological properties. These compounds show effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
Tautomeric Properties and Derivative Synthesis
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, which shares structural similarities, exists in multiple tautomeric forms and can be converted into various derivatives, demonstrating a range of chemical behaviors (Carrington et al., 1972).
Thiazole-5-Carboxylate Esters Synthesis
The synthesis of thiazole-5-carboxylate esters, which may share some similarities in chemical structure and reactivity, has been reported. This process involves photolysis and the presence of thioamides (Fong et al., 2004).
Fries Rearrangement Studies
The compound has been used in the study of Fries rearrangement, a crucial reaction in organic chemistry, to synthesize specific benzamide derivatives (Moreno-Fuquen et al., 2019).
Triazoloquinoline Synthesis
Its usage in synthesizing triazoloquinoline derivatives has been explored. This demonstrates its role in forming complex heterocyclic structures (Pokhodylo et al., 2019).
GPIIb/IIIa Integrin Antagonists Development
This compound has contributed to the development of potent GPIIb/IIIa integrin antagonists, demonstrating its potential in therapeutic applications, particularly in antithrombotic treatment (Hayashi et al., 1998).
Multicomponent Reaction Catalysis
It has been used in a one-pot multicomponent reaction as a catalyst, showcasing its role in efficient and environmentally friendly synthetic methods (Kalhor, 2015).
Sulfonamide Derivatives Synthesis
The compound has been instrumental in synthesizing nuclear-substituted sulfonamide derivatives, indicating its utility in creating diverse pharmaceutical agents (Quan et al., 1954).
Sulfenylimines Formation
Its reactivity in forming sulfenylimines through interactions with thiols and triethylamine has been studied, highlighting its versatility in organic synthesis (Rezessy et al., 1991).
Antihypertensive Agents Development
Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate has been utilized in the synthesis and investigation of novel compounds with antihypertensive α-blocking activity, demonstrating its potential in cardiovascular drug development (Abdel-Wahab et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-5-10-23-15(21-22-18(23)27-12-16(24)26-4-2)11-20-17(25)13-8-6-7-9-14(13)19/h6-9H,3-5,10-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGIIMPOYDHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)
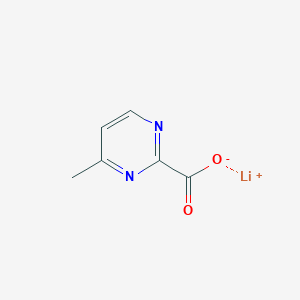
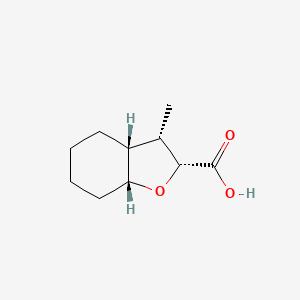
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)

